molecular formula C24H31NO6 B4044452 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid

3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4044452
M. Wt: 429.5 g/mol
InChI Key: SBFOVVGRKSAFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperidine ring substituted with a butyl chain that is further substituted with phenoxy groups. The presence of oxalic acid as a counterion adds to its stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Substitution with Butyl Chain: The butyl chain is introduced via nucleophilic substitution reactions, often using alkyl halides.

    Introduction of Phenoxy Groups: The phenoxy groups are added through etherification reactions, where phenol derivatives react with the butyl chain under basic conditions.

    Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the butyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperidines and butyl derivatives

Scientific Research Applications

3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine hydrochloride
  • 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine sulfate

Uniqueness

Compared to its analogs, 3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid offers enhanced stability and solubility due to the presence of oxalic acid. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

IUPAC Name

3-methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C2H2O4/c1-19-9-8-15-23(18-19)14-5-6-16-24-21-12-7-13-22(17-21)25-20-10-3-2-4-11-20;3-1(4)2(5)6/h2-4,7,10-13,17,19H,5-6,8-9,14-16,18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFOVVGRKSAFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 2
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 3
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 5
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 6
3-Methyl-1-[4-(3-phenoxyphenoxy)butyl]piperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.